(4-Bromophenyl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methanesulfonyl fluoride is a chemical compound that has gained significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methanesulfonyl fluoride typically involves the reaction of 4-bromobenzenesulfonyl chloride with a fluoride source. One common method is the reaction of 4-bromobenzenesulfonyl chloride with potassium fluoride or potassium bifluoride in an aqueous medium, followed by steam distillation to isolate the product . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of phase transfer catalysts can improve the efficiency of the fluoride exchange reaction, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different brominated or debrominated products.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters, resulting in the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used for these reactions.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, brominated or debrominated phenyl compounds, and biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methanesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly as an inhibitor of acetylcholinesterase, which is important for understanding neurotransmission processes.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methanesulfonyl fluoride primarily involves the inhibition of enzymes through covalent modification. The sulfonyl fluoride group reacts with nucleophilic residues in the active site of enzymes, such as serine or cysteine residues, leading to irreversible inhibition . This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Fluoride: Similar to (4-Bromophenyl)methanesulfonyl fluoride, methanesulfonyl fluoride is a potent inhibitor of acetylcholinesterase and is used in various biochemical studies.
4-Bromobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
Sulfonyl Chlorides and Fluorides: Other sulfonyl chlorides and fluorides, such as tosyl chloride and trifluoromethanesulfonyl fluoride, exhibit similar reactivity and are used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a bromine atom and a sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This combination allows for selective enzyme inhibition and the formation of diverse sulfonyl derivatives, making it a valuable tool in both chemical and biological research.
Eigenschaften
Molekularformel |
C7H6BrFO2S |
---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
(4-bromophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |
InChI-Schlüssel |
YYARTOBNRSNUBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.